2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid
Description
2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is an indole derivative featuring a dimethyl-substituted indole core linked to an acetic acid moiety at position 6. Indole acetic acids are a critical class of bioactive molecules, often explored for their anti-inflammatory, analgesic, and antipyretic properties. The methyl groups at positions 2 and 3 on the indole ring may enhance metabolic stability and modulate receptor interactions, making this compound a candidate for therapeutic applications .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2,3-dimethyl-1H-indol-7-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-12-9(6-11(14)15)4-3-5-10(7)12/h3-5,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
RHNZEDNKABBRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of Lewis acids, such as titanium(III) chloride, can facilitate the reductive amination and cyclization steps required for indole synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and proteases, leading to their therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The structural analogues of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid vary in substituent patterns on the indole ring and the position of the acetic acid group. Key examples include:
Key Observations :
- ML 3000’s pyrrolizine core replaces the indole ring, enhancing gastrointestinal (GI) tolerance compared to traditional NSAIDs .
Pharmacological Properties
Anti-Inflammatory Activity
- ML 3000 : Exhibits an ED₅₀ of 17 mg/kg in rat carrageenan-induced paw edema, with a plasma level of ~20 μg/mL. In contrast, indomethacin shows higher potency (ED₅₀ = 3 mg/kg) but severe GI toxicity (UD₅₀ = 7 mg/kg) .
Analgesic and Antipyretic Effects
- ML 3000 demonstrates analgesic efficacy in rodent models without CNS side effects at doses up to 300 mg/kg .
Key Findings :
Biological Activity
2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other relevant biological effects.
Synthesis and Characterization
The synthesis of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid under specific conditions to yield the desired product. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid. It has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The compound exhibited significant growth inhibition in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating effective cytotoxicity. The mechanism involves apoptosis induction and microtubule destabilization, which are critical in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid may possess antimicrobial activity. Compounds with similar structures have been noted for their effectiveness against multidrug-resistant strains of bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–8 µg/mL |
| Vancomycin-intermediate S. aureus | 4–64 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
The biological mechanisms underlying the activity of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid include:
- Apoptosis Induction : The compound enhances caspase-3 activity, a hallmark of apoptosis, leading to programmed cell death in cancer cells.
- Microtubule Destabilization : It disrupts microtubule assembly, which is essential for mitotic spindle formation during cell division.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through similar mechanisms observed in other indole derivatives.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid:
- Study on MDA-MB-231 Cells : Research demonstrated that treatment with the compound at concentrations as low as 1 µM resulted in significant morphological changes indicative of apoptosis and increased caspase activity at higher concentrations .
- Antimicrobial Evaluation : A comparative study showed that derivatives similar to 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting a broader spectrum of biological activity beyond anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
